molecular formula C8H16ClNO3 B6191531 3-(dimethylamino)oxane-3-carboxylic acid hydrochloride CAS No. 2648938-56-9

3-(dimethylamino)oxane-3-carboxylic acid hydrochloride

Cat. No.: B6191531
CAS No.: 2648938-56-9
M. Wt: 209.7
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Description

3-(dimethylamino)oxane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 It is a derivative of oxane, featuring a dimethylamino group and a carboxylic acid group, which is converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)oxane-3-carboxylic acid hydrochloride typically involves the reaction of oxane derivatives with dimethylamine and subsequent carboxylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps such as crystallization or chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)oxane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with ketone or aldehyde groups, while reduction can produce alcohols.

Scientific Research Applications

3-(dimethylamino)oxane-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(dimethylamino)oxane-3-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dimethylamino)oxane-3-carboxylic acid hydrochloride is unique due to its specific oxane ring structure combined with the dimethylamino and carboxylic acid functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2648938-56-9

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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